molecular formula C10H8BrClF2N2O B8196950 (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8196950
M. Wt: 325.54 g/mol
InChI Key: XCNHMQMYVXJHPT-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and a pyrrolidine ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the pyrrolidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated and fluorinated organic molecules on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for creating products with specific functionalities.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The halogen and fluorine atoms may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone: shares similarities with other halogenated pyridine derivatives and fluorinated pyrrolidine compounds.

    (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    (3-Bromo-5-chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)ethanone: A derivative with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen and fluorine substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClF2N2O/c11-7-3-6(12)4-15-8(7)9(17)16-2-1-10(13,14)5-16/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNHMQMYVXJHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClF2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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